(4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide
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Overview
Description
(4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide is a chiral thiazolidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of (4-chlorophenyl)acetic acid with thiosemicarbazide under acidic conditions to form the thiazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The resulting intermediate is then treated with a suitable acylating agent, such as acetic anhydride, to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(4S,5S)-5-(4-bromophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.
(4S,5S)-5-(4-methylphenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide: Similar structure but with a methyl group instead of chlorine.
(4S,5S)-5-(4-fluorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
(4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain proteins or enzymes.
Properties
CAS No. |
113851-63-1 |
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Molecular Formula |
C11H11ClN2O2S |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
(4S,5S)-5-(4-chlorophenyl)-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6-9(7-2-4-8(12)5-3-7)17-11(16)14(6)10(13)15/h2-6,9H,1H3,(H2,13,15)/t6-,9+/m0/s1 |
InChI Key |
OWQQVISJIKLFDY-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](SC(=O)N1C(=O)N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1C(SC(=O)N1C(=O)N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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